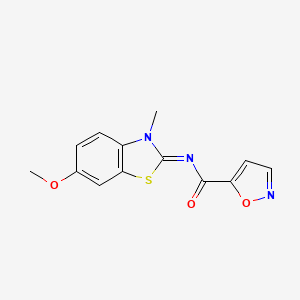![molecular formula C19H18ClN3O4 B6531073 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide CAS No. 922931-97-3](/img/structure/B6531073.png)
4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide, also known as 4-Cl-MMPB, is a novel synthetic compound that has been studied for its potential applications in the scientific research field. 4-Cl-MMPB is an analog of 4-methyl-3-nitrobenzoic acid (MNB) and has been shown to possess unique biochemical and physiological effects in various studies.
科学研究应用
4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide has been studied for its potential applications in scientific research. It has been shown to possess unique biochemical and physiological effects in various studies, including the inhibition of nitric oxide (NO) production in macrophages and the inhibition of the enzyme cyclooxygenase-2 (COX-2). This compound has also been studied for its potential anti-inflammatory and anti-cancer effects.
作用机制
Target of Action
The primary target of 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a competitive inhibition of FXa versus the synthetic tripeptide substrate . This interaction leads to a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This results in an antithrombotic effect.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a dose-dependent antithrombotic efficacy at doses that preserve hemostasis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stability of boronic esters, which are key building blocks in the synthesis of this compound, can be affected by air and moisture . .
实验室实验的优点和局限性
The advantages of using 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide in lab experiments include its high synthesis yield and the fact that it is stable in aqueous solutions. The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood.
未来方向
The potential future directions for 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide research include further investigation of its mechanism of action, its effects on other biochemical and physiological processes, and its potential applications in clinical settings. Additionally, further studies could be conducted to determine the safety and efficacy of this compound for the treatment of various diseases and conditions.
合成方法
The synthesis of 4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide begins with the reaction of 4-chloro-3-nitrobenzoic acid (CNBA) and 4-methyl-3-(2-oxopiperidin-1-yl)phenol (MPP) in the presence of p-toluenesulfonic acid (p-TsOH) in dichloromethane (DCM). The reaction is conducted at a temperature of -78°C and yields this compound in a quantitative yield. The reaction is shown below:
CNBA + MPP + p-TsOH → this compound
属性
IUPAC Name |
4-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-12-5-7-14(11-16(12)22-9-3-2-4-18(22)24)21-19(25)13-6-8-15(20)17(10-13)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFAMEYBYPFAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6530997.png)
![N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide](/img/structure/B6531008.png)
![N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)thiophene-2-carboxamide](/img/structure/B6531014.png)
![N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)-1-benzofuran-2-carboxamide](/img/structure/B6531021.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6531029.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6531035.png)
![3-cyclohexyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B6531037.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide](/img/structure/B6531045.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6531058.png)
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6531067.png)
![ethyl 3,4-dimethyl-2-[(1,2-oxazole-5-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6531081.png)

![N-[3-methyl-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide](/img/structure/B6531091.png)
![2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B6531095.png)